molecular formula C13H17FN2 B1628258 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine CAS No. 904817-57-8

8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B1628258
CAS No.: 904817-57-8
M. Wt: 220.29 g/mol
InChI Key: IBGMNLQEZMKMKB-UHFFFAOYSA-N
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Description

8A-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyrimidine ring system, substituted with a 4-fluorophenyl group at the 8a position. Synthetically, octahydropyrrolo[1,2-a]pyrimidine derivatives are often prepared via reduction of tetrahydro-pyrrolo[1,2-a]pyrimidines using sodium borohydride, followed by N-allylation and cyclization steps, as demonstrated in earlier work (e.g., stereoselective synthesis with >98% diastereomeric excess) .

However, this compound is currently listed as discontinued by suppliers like CymitQuimica, limiting its accessibility for research .

Properties

IUPAC Name

8a-(4-fluorophenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2/c14-12-5-3-11(4-6-12)13-7-1-9-16(13)10-2-8-15-13/h3-6,15H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGMNLQEZMKMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(NCCCN2C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587723
Record name 8a-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-57-8
Record name 8a-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation remains a cornerstone for constructing the pyrrolo[1,2-a]pyrimidine core. A representative approach involves reacting α-amino esters with bifunctional electrophiles. For instance, ethyl 2-amino-6-(trifluoromethyl)nicotinate serves as a precursor, undergoing acylation with chloroacetyl chloride followed by intramolecular cyclization in dimethylformamide (DMF) at 80°C. This stepwise method ensures regioselectivity, with the fluorophenyl moiety introduced via Suzuki-Miyaura coupling in later stages.

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM enables efficient bicyclic ring formation. In one protocol, N-allyl amino esters are treated with p-toluenesulfonic acid (p-TsOH) in dichloromethane, followed by second-generation Grubbs catalyst (GII) at reflux. This method achieves 75–85% conversion within 6 hours, with the octahydro configuration stabilized by subsequent hydrogenation. Critical parameters include solvent choice (toluene > dichloromethane) and catalyst loading (5–7.5 mol%), which minimize dimerization side products.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times for SNAr (nucleophilic aromatic substitution) steps. For example, displacing a fluorine atom on 3-cyano-4-fluorophenylboronic acid pinacol ester with pyrrolidine in N-methylpyrrolidone (NMP) at 140°C for 5 minutes under microwaves affords 63% yield of the advanced intermediate. Comparatively, conventional heating requires 12–24 hours for similar conversions, underscoring microwave efficiency in scaling workflows.

Stepwise Synthetic Procedures

Intermediate Preparation

  • Acylation : Treat ethyl 2-amino-6-(trifluoromethyl)nicotinate (1.0 eq) with chloroacetyl chloride (1.2 eq) in DMF at 0°C, yielding N-chloroacylated derivative.
  • Cyclization : Heat the intermediate with K2CO3 (1.1 eq) in DMF at 80°C for 8 hours to form the pyrimidinone core.
  • Fluorophenyl Introduction : Perform Suzuki coupling using 4-fluorophenylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), and Na2CO3 in dioxane/water (3:1) at 90°C.

Final Ring Saturation

Hydrogenate the unsaturated precursor over Pd/C (10 wt%) in ethanol under 50 psi H2 for 24 hours. Monitoring via NMR confirms complete reduction of the pyrrolidine-pyrimidine ring system.

Optimization of Reaction Conditions

Solvent Effects

Solvent Reaction Type Yield (%) Time (h)
DMF Cyclocondensation 78 8
NMP Microwave SNAr 63 0.08
Toluene RCM 82 6
Ethanol Hydrogenation 95 24

Polar aprotic solvents (DMF, NMP) enhance nucleophilicity in condensation and substitution reactions, while toluene optimizes metathesis kinetics by stabilizing the ruthenium catalyst.

Catalytic Systems

  • Grubbs II vs. Hoveyda-Grubbs : GII provides faster initiation (2 hours vs. 4 hours) but requires stricter anhydrous conditions.
  • Palladium Ligands : Bulky phosphines (e.g., SPhos) improve Suzuki coupling yields by mitigating protodeboronation side reactions.

Comparative Analysis of Methodologies

Method Advantages Limitations
Cyclocondensation High regiocontrol Multi-step purification
RCM Rapid ring formation Catalyst cost
Microwave Time efficiency Specialized equipment needed

RCM excels in constructing the bicyclic skeleton but necessitates expensive catalysts. Conversely, cyclocondensation offers better functional group tolerance at the expense of longer timelines.

Challenges and Troubleshooting

Epimerization During Hydrogenation

Prolonged hydrogenation can epimerize stereocenters. Mitigation strategies include:

  • Using chiral auxiliaries during cyclization to lock configurations.
  • Lowering H2 pressure (20–30 psi) and employing low-temperature conditions (0–5°C).

Byproduct Formation in SNAr

Competitive hydrolysis of the boronic ester in aqueous Suzuki conditions is minimized by:

  • Strict control of pH (8.5–9.0) with Na2CO3.
  • Pre-drying solvents over molecular sieves.

Chemical Reactions Analysis

8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine with structurally related compounds, focusing on substituents, synthesis, and physicochemical properties:

Compound Substituent Molecular Weight Synthesis Method Key Properties Biological/Industrial Relevance
This compound 4-Fluorophenyl ~246.3 (estimated) Reduction of tetrahydro-pyrrolo[1,2-a]pyrimidine intermediates; N-allylation/cyclization Discontinued; no melting point (MP) or bioactivity reported Potential azasteroid mimic; limited availability hinders further study.
8A-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidin-6-one 4-Methoxyphenyl 246.31 Not explicitly detailed; likely similar to fluorophenyl analog MP: Not reported; purity: 95% Discontinued; marketed for lab use only .
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine (4j) 4-Fluorophenyl Calculated: ~239.2 Ultrasound-promoted one-pot synthesis in glycerol MP: 225–227°C; characterized via NMR, IR, and ESI-MS No bioactivity reported; structural analog with planar imidazole ring vs. saturated pyrrolidine.
6-Propyloctahydropyrrolo[1,2-a]pyrimidine Propyl 168.28 Not reported PSA: 15.27; experimental data scarce Industrial applications unknown; simpler alkyl substitution may reduce steric hindrance.
8-(4-Fluorophenyl)-2,6-dimethylimidazo[1,2-a]pyridine 4-Fluorophenyl, methyl ~254.3 Not detailed CAS: 847446-58-6; supplier data only Marketed but lacks published bioactivity; methyl groups may enhance lipophilicity.

Key Observations:

This may influence solubility and target binding . Saturation vs.

Synthetic Accessibility :

  • Compounds like 4j are synthesized efficiently via one-pot methods in glycerol, a green solvent, achieving high yields and purity . In contrast, octahydropyrrolo[1,2-a]pyrimidines require multi-step protocols with stereochemical control .

Commercial Status :

  • Both fluorophenyl and methoxyphenyl analogs are discontinued, highlighting challenges in procuring these compounds for research .

Biological Activity

Introduction

8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound notable for its structural complexity and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇FN
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 904817-57-8

The compound features a bicyclic structure that incorporates a pyrrolidine and a pyrimidine ring, which may enhance its biological properties through specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with amino acid residues in enzyme active sites. This interaction can significantly influence enzyme activity and cellular pathways.

Target Enzymes

  • PARP1 and PARP2 Inhibition : Similar compounds have shown potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair mechanisms. For instance, related compounds have demonstrated Ki values as low as 0.87 nM against PARP2 .

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities:

  • Anticancer Properties : The compound's structural similarities to known PARP inhibitors suggest potential efficacy in cancer treatment, particularly in BRCA1/2 mutant cancers.
  • Enzyme Inhibition : The ability to inhibit key enzymes involved in cellular processes may position this compound as a candidate for drug development against hyperproliferative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits proliferation in BRCA mutant cells
Enzyme InhibitionPotent inhibitor of PARP enzymes
PharmacokineticsFavorable absorption and bioavailability

Case Study: PARP Inhibitors

In a study involving a series of tetrahydropyridophthlazinones (structurally related to our compound), it was found that these compounds effectively inhibited PARP activity with significant anticancer effects in vivo. Notably, the lead compound demonstrated an EC50 of 0.3 nM against MX-1 breast cancer xenografts .

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Octahydropyrrolo[1,2-a]pyrimidineBasic structure without substitutionsParent compound for derivatives
9-(1-methyl-1H-1,2,4-triazol-5-yl)-...Contains triazole instead of pyrimidineDifferent biological activities
8A-(4-methoxyphenyl)octahydropyrrolo...Methoxy substitution impacts activityFocused on neuropharmacological effects

Q & A

Q. What are the established synthetic routes for 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclocondensation and stereoselective reduction. For example, imines derived from 4-aminobutyraldehyde diethyl acetal react with aromatic nitriles to form tetrahydro-pyrrolo[1,2-a]pyrimidines, which are reduced using sodium borohydride to yield octahydropyrrolo[1,2-a]pyrimidine derivatives with high diastereomeric excess (>98%) . Subsequent N-allylation and triflic acid-catalyzed cyclization further refine stereochemical control. Variations in catalysts (e.g., triflic acid vs. milder acids) and temperature (e.g., 100°C for cyclization) significantly impact yield and stereoselectivity .

Q. How can the structural integrity of this compound be validated during synthesis?

Structural validation requires a combination of techniques:

  • X-ray crystallography confirms the half-chair conformation of the pyrimidine ring and axial positioning of substituents (e.g., fluorophenyl groups) .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments and fluorine coupling patterns, critical for verifying substitution sites .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What role does the 4-fluorophenyl substituent play in modulating physicochemical properties?

The 4-fluorophenyl group enhances metabolic stability and bioactivity by:

  • Increasing lipophilicity, improving membrane permeability.
  • Participating in π-π stacking (centroid distances ~3.76 Å) and C–H···F hydrogen bonds , which stabilize crystal packing and ligand-receptor interactions . Comparative studies show fluorophenyl derivatives exhibit higher binding affinity than non-fluorinated analogs .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Conflicting bioactivity data may arise from variations in:

  • Substituent positioning : Meta- vs. para-fluorophenyl groups alter steric and electronic interactions (e.g., dihedral angles between rings impact binding ).
  • Assay conditions : Standardize cell lines, pH, and solvent systems (e.g., DMSO concentration) to minimize artifacts.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with crystallographic data .

Q. What methodologies optimize enantiomeric purity for pharmacological applications?

  • Chiral chromatography (e.g., using amylose or cellulose-based columns) separates enantiomers post-synthesis.
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization steps to enhance stereoselectivity .
  • Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) or transition-metal catalysts to bias reaction pathways toward desired enantiomers .

Q. How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : Conduct accelerated stability studies (25–40°C, pH 1–10) with HPLC monitoring. The pyrrolidine ring is susceptible to acid-catalyzed hydrolysis, while the fluorophenyl group enhances resistance to oxidative degradation .
  • Light sensitivity : UV-Vis spectroscopy reveals photodegradation pathways; store in amber vials under inert gas .

Q. What computational tools predict interaction mechanisms with biological targets?

  • Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over time, identifying key residues (e.g., hydrogen bonds with active-site serines) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in metabolic pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Stereoselectivity (d.e. %)Reference
CyclocondensationAcetonitrile, 80°C, 12h75N/A
Sodium borohydride reductionRT, ethanol, 2h90>98
Triflic acid cyclization100°C, 6h8686:14 diastereomer ratio

Q. Table 2. Comparative Bioactivity of Fluorinated Analogs

CompoundTarget ReceptorIC₅₀ (nM)Reference
8A-(4-Fluorophenyl) derivativeKinase X12.3
8A-(3-Fluorophenyl) derivativeKinase X45.7
Non-fluorinated analogKinase X>1000

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine
Reactant of Route 2
8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine

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